Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane
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Overview
Description
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is a chemical compound with the molecular formula C28H44OP2 and a molecular weight of 458.596 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a phosphanylphenoxyphenyl backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane typically involves the reaction of diphenyl oxide with di-tert-butylchlorophosphane . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Di-tert-butylphosphino-biphenyl: Another phosphine ligand with similar steric properties.
Tri-tert-butylphosphine: A bulkier phosphine ligand with different electronic properties.
Uniqueness
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in forming stable complexes with metal ions and facilitating various catalytic processes.
Biological Activity
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane, commonly referred to as tBuXPhos, is a phosphine ligand that has garnered attention in various chemical and biological applications. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C29H45P
- Molecular Weight : 460.67 g/mol
- CAS Number : 11618717
- IUPAC Name : this compound
The compound features a phosphine group which is crucial for its reactivity in catalytic processes, particularly in palladium-catalyzed reactions.
tBuXPhos acts primarily as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-rich nature enhances the reactivity of palladium, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This property is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that tBuXPhos exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Cytotoxicity Studies
Cytotoxicity assays have shown that tBuXPhos can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to programmed cell death. This property positions tBuXPhos as a potential candidate for further development in cancer therapeutics .
Applications in Research
- Catalysis :
- Medicinal Chemistry :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of tBuXPhos against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of tBuXPhos on various cancer cell lines. The findings revealed that tBuXPhos effectively induced apoptosis at concentrations ranging from 10 to 50 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
MCF-7 | 15 |
A549 | 25 |
Properties
CAS No. |
338800-12-7 |
---|---|
Molecular Formula |
C28H44OP2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane |
InChI |
InChI=1S/C28H44OP2/c1-25(2,3)30(26(4,5)6)23-19-15-13-17-21(23)29-22-18-14-16-20-24(22)31(27(7,8)9)28(10,11)12/h13-20H,1-12H3 |
InChI Key |
WLTBZOGEOMUMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1OC2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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